4-Difluoromethoxy-3-methoxybenzylamine hydrochloride
Overview
Description
4-Difluoromethoxy-3-methoxybenzylamine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of both difluoromethoxy and methoxy groups attached to a benzylamine structure, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Difluoromethoxy-3-methoxybenzylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with an appropriate amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst such as tetrabutylammonium bromide and an acid-binding agent like sodium hydroxide. The reaction temperature is maintained between 60-120°C, and solvents such as isopropanol, DMF, or 1,4-dioxane are used .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Difluoromethoxy-3-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzylamines, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Difluoromethoxy-3-methoxybenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Difluoromethoxy-3-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy and methoxy groups play a crucial role in its binding affinity and selectivity towards enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Similar structure but lacks the difluoromethoxy group.
3,4-Difluorobenzylamine: Contains difluoromethoxy groups but lacks the methoxy group.
4-Difluoromethoxy-3-hydroxybenzaldehyde: An intermediate in the synthesis of the target compound.
Uniqueness
4-Difluoromethoxy-3-methoxybenzylamine hydrochloride is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(difluoromethoxy)-3-methoxyphenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2.ClH/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11;/h2-4,9H,5,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRKLNODCCGQKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-33-4 | |
Record name | Benzenemethanamine, 4-(difluoromethoxy)-3-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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